molecular formula C17H21N3O2S2 B2560015 2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 329907-71-3

2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2560015
CAS No.: 329907-71-3
M. Wt: 363.49
InChI Key: MXDDROHGPFIQMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thienopyrimidine derivative characterized by a cyclopenta-fused thieno[2,3-d]pyrimidine core, a methyl substituent at position 2, and a thioether-linked acetamide moiety. The acetamide group is further substituted with a tetrahydrofuran-2-ylmethyl chain, which introduces stereoelectronic and solubility-modifying properties.

Properties

IUPAC Name

2-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S2/c1-10-19-16(15-12-5-2-6-13(12)24-17(15)20-10)23-9-14(21)18-8-11-4-3-7-22-11/h11H,2-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDDROHGPFIQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCC3)C(=N1)SCC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a thieno[2,3-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula

  • Chemical Name : this compound
  • Molecular Formula : C20H18N4OS3
  • Molecular Weight : 426.57812 g/mol

Structural Characteristics

This compound features a cyclopentathieno-pyrimidine core with a thioether and an acetamide moiety. The unique structural attributes contribute to its biological activity, particularly in targeting specific enzymes and receptors.

Antimicrobial Activity

Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can effectively inhibit the growth of various bacterial strains by interfering with their metabolic pathways. The mechanism often involves the inhibition of enzymes critical for bacterial survival and proliferation.

Antitumor Activity

Thieno[2,3-d]pyrimidine derivatives have been investigated for their antitumor potential. A notable study demonstrated that certain analogs exhibited potent inhibitory effects on glycinamide ribonucleotide formyltransferase (GARFTase), a key enzyme in the purine biosynthesis pathway. This inhibition leads to reduced proliferation of cancer cells expressing folate receptors (FRs), suggesting a targeted therapeutic approach against tumors.

Case Studies

  • Study on Inhibition of Tumor Growth :
    • A series of experiments evaluated the compound's efficacy against engineered Chinese hamster ovary (CHO) cells expressing FRs. Results indicated a significant reduction in cell viability, with IC50 values indicating potent activity (IC50 = 1.7 nM) against specific tumor types .
  • Antibacterial Screening :
    • In vitro studies highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that modifications to the thieno ring enhanced antimicrobial potency .

The biological activity of this compound primarily involves:

  • Inhibition of Enzymatic Pathways : Targeting enzymes such as GARFTase disrupts nucleotide synthesis essential for cellular replication.
  • Selective Uptake via Folate Receptors : The compound's design allows for selective uptake in cancerous tissues over normal cells, minimizing side effects .

Data Tables

Activity Type Target IC50 Value Reference
AntitumorGARFTase1.7 nM
AntibacterialVarious Bacterial StrainsVaries
Selective UptakeFolate ReceptorsEffective

Scientific Research Applications

Research indicates that compounds similar to this one exhibit significant biological activities:

Anticancer Activity

Studies have shown that derivatives of thienopyrimidine compounds can inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance:

  • Mechanism of Action : These compounds may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. They also inhibit key kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs) .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several pathogens:

  • Efficacy : In vitro studies have shown that thienopyrimidine derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, indicating potential as antibiotic agents .

Central Nervous System Activity

The structural features of this compound suggest possible neuroprotective effects:

  • Potential Applications : The tetrahydrofuran group may enhance CNS penetration, making it a candidate for treating neurological disorders .

Case Studies

Several studies highlight the compound's effectiveness in various applications:

Anticancer Efficacy

A study on similar thienopyrimidine compounds reported significant reductions in cell viability in human cancer cell lines at concentrations as low as 10 µM, with IC50 values ranging from 5 to 15 µM depending on the specific cell line tested.

Antimicrobial Screening

In another investigation, derivatives were screened for antibacterial activity against common pathogens. Some derivatives exhibited zones of inhibition greater than 15 mm at concentrations of 50 µg/mL.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thienopyrimidine derivatives share a common heterocyclic core but differ in substituents, which critically influence their physicochemical and biological properties. Below is a detailed comparison:

Structural Modifications and Physicochemical Properties

Compound Name / ID Key Substituents Melting Point (°C) Solubility/LogP Synthetic Method Reference
Target Compound Tetrahydrofuran-2-ylmethyl (acetamide chain) Not reported Likely moderate LogP* Not detailed in evidence; likely nucleophilic substitution N/A
2-[(2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-naphthyl)acetamide 2-Naphthyl Not reported High LogP (lipophilic) Nucleophilic substitution with 2-naphthylamine
2-[(2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide 5-Methyl-3-isoxazolyl Not reported Moderate LogP Similar to with isoxazole coupling
N'-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-2-hydroxybenzohydrazide 2-Hydroxybenzohydrazide >230 LogP ~4.54 Hydrazide coupling via chloroacetyl chloride
N-(4-Chlorophenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)acetamide Piperazine and 4-chlorophenyl Not reported Enhanced solubility^ SN2 reaction with NaHCO3/NaI

Notes:

  • *LogP: The tetrahydrofuran group may enhance solubility compared to naphthyl derivatives.
  • Enhanced solubility^: Piperazine and starch nanoparticle formulations improve oral bioavailability .

Pharmacological Profiles

Compound Biological Activity IC50/EC50 Key Findings Reference
Target Compound Not reported in evidence N/A Structural similarity suggests kinase or HCV inhibition potential N/A
N'-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)pyrazine-2-carbohydrazide Anti-HCV replication Not quantified Moderate activity via non-structural protein targeting
Thienopyrimidine derivatives from Cytotoxicity (pancreatic cancer) IC50: 5.07 μM High selectivity index (>5)
N-[3-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide Tyrosinase inhibition (potential) Not tested Structural analogy to anti-melanoma agents

Pharmacokinetic Considerations

  • The tetrahydrofuran-2-ylmethyl group in the target compound may enhance metabolic stability compared to naphthyl or isoxazolyl groups due to reduced CYP450-mediated oxidation .
  • Piperazine-containing analogs (e.g., ) demonstrate improved oral bioavailability when formulated with starch nanoparticles, suggesting formulation strategies for the target compound.

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and how are they optimized for yield and purity?

The compound is typically synthesized via cyclocondensation reactions using precursors like 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and aldehydes. Key steps include:

  • Heterocyclization : Refluxing in ethanol to form azomethine intermediates, followed by treatment with glacial acetic acid and DMSO to cyclize into the thienopyrimidine core .
  • Purification : Column chromatography (e.g., dichloromethane/ethyl acetate gradients) is used to isolate the product, achieving yields up to 80% .
  • Optimization : Adjusting solvent polarity, reaction time, and catalyst (e.g., DMSO as an oxidizing agent) improves yield and reduces byproducts .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound’s structure?

  • 1H/13C NMR : Essential for confirming regiochemistry and substituent placement. For example, aromatic protons in the thienopyrimidine core appear at δ 6.01–8.33 ppm, while methyl groups resonate at δ 2.03–2.19 ppm .
  • LC-MS/HRMS : Validates molecular weight (e.g., m/z 326.0 [M+H]+) and detects impurities .
  • Elemental Analysis : Ensures purity (e.g., C: 45.29% vs. calculated 45.36%) .

Q. What preliminary biological screening approaches are recommended to assess this compound’s bioactivity?

  • Enzyme Inhibition Assays : Test anti-tyrosinase or aldehyde oxidase activity using spectrophotometric methods (e.g., monitoring dopachrome formation at 475 nm) .
  • Cytotoxicity Screening : Use cell lines (e.g., MCF-7 for cancer research) with MTT assays to evaluate IC50 values .

Advanced Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound?

  • Deuterated Solvent Effects : Compare spectra in DMSO-d6 vs. CDCl3 to identify solvent-induced shifts (e.g., NH peaks at δ 12.50 in DMSO-d6 may broaden in polar solvents) .
  • Impurity Analysis : Use HRMS to detect trace byproducts (e.g., oxidation derivatives) and optimize purification protocols .
  • Cross-Validation : Combine NMR with IR spectroscopy (e.g., carbonyl stretches at ~1650 cm⁻¹) to confirm functional groups .

Q. What computational strategies are effective for predicting this compound’s metabolic stability and enzyme interactions?

  • Docking Studies : Use AutoDock Vina to model binding affinities with enzymes like aldehyde oxidase. Focus on key residues (e.g., Phe256 in the active site) .
  • Molecular Dynamics (MD) Simulations : Simulate solvation effects in water/ethanol mixtures to assess stability of the tetrahydrofuran-methylacetamide side chain .
  • Machine Learning : Train models on existing thienopyrimidine datasets to predict metabolic pathways (e.g., hepatic clearance) .

Q. How should researchers design experiments to study structure-activity relationships (SAR) for thienopyrimidine derivatives?

  • Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing the tetrahydrofuran group with cycloheptane or pyran rings) and compare bioactivity .
  • Hammett Analysis : Correlate electronic effects of substituents (e.g., –OCH3 vs. –Cl) with enzymatic inhibition constants (Ki) .
  • Crystallography : Solve X-ray structures to identify critical hydrogen bonds (e.g., between the acetamide moiety and enzyme active sites) .

Methodological Considerations

Q. How can AI-driven tools enhance experimental design for synthesizing and optimizing this compound?

  • Smart Laboratories : Use AI platforms like COMSOL Multiphysics to simulate reaction kinetics and optimize parameters (e.g., temperature, solvent ratios) in real time .
  • High-Throughput Screening (HTS) : Automate parallel synthesis of analogs using robotic systems, coupled with AI for rapid SAR analysis .

Q. What strategies address low yields in large-scale synthesis of this compound?

  • Process Intensification : Implement membrane technologies (e.g., nanofiltration) to remove impurities and recover solvents .
  • Catalyst Engineering : Screen transition-metal catalysts (e.g., Pd/Cu) to accelerate heterocyclization steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.